An In-depth Technical Guide to the Mass Spectrometry of N,N,2-trimethyl-5-nitrobenzamide
An In-depth Technical Guide to the Mass Spectrometry of N,N,2-trimethyl-5-nitrobenzamide
Introduction
N,N,2-trimethyl-5-nitrobenzamide is an aromatic amide with a molecular structure that presents interesting challenges and opportunities for mass spectrometric analysis. As a member of the benzamide family, it shares a core structure with numerous compounds of pharmaceutical and industrial significance. The presence of a nitro group and methyl substituents on both the aromatic ring and the amide nitrogen introduces specific fragmentation pathways that can be elucidated through careful mass spectrometric investigation. This guide provides a comprehensive overview of the analytical strategies and expected outcomes for the mass spectrometric analysis of this compound, intended for researchers, scientists, and professionals in drug development.
This document will delve into the theoretical and practical aspects of analyzing N,N,2-trimethyl-5-nitrobenzamide using both hard and soft ionization techniques, namely Electron Ionization (EI) and Electrospray Ionization (ESI). By understanding the fundamental principles of fragmentation for aromatic amides and nitro compounds, we can predict and interpret the resulting mass spectra to achieve unambiguous structural confirmation.
Molecular Structure and Properties
A thorough understanding of the analyte's structure is paramount to predicting its behavior in the mass spectrometer.
Figure 1: Chemical structure of N,N,2-trimethyl-5-nitrobenzamide.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O₃ | Calculated |
| Monoisotopic Mass | 208.0848 g/mol | Calculated |
| Molecular Weight | 208.21 g/mol | Calculated |
Experimental Design: A Dichotomy of Ionization
The choice of ionization technique is a critical first step in the mass spectrometric analysis of any compound. For N,N,2-trimethyl-5-nitrobenzamide, both Electron Ionization (EI) and Electrospray Ionization (ESI) offer unique and complementary information.
Figure 2: General experimental workflow for the mass spectrometric analysis of N,N,2-trimethyl-5-nitrobenzamide.
Protocol 1: Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS)
EI is a high-energy, "hard" ionization technique that induces extensive fragmentation.[1] This is invaluable for structural elucidation as the fragmentation patterns are often unique to a specific molecule.
Step-by-Step Methodology:
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Sample Preparation: Prepare a dilute solution of N,N,2-trimethyl-5-nitrobenzamide (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
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GC Separation:
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Injector Temperature: 250 °C.
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Column: A non-polar or medium-polarity column (e.g., DB-5ms).
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Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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Mass Spectrometry:
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Ionization Mode: Electron Ionization (EI).
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Electron Energy: 70 eV. This standard energy ensures reproducible fragmentation patterns that can be compared to library spectra.
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Source Temperature: 230 °C.
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Mass Range: Scan from m/z 40 to 300.
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Protocol 2: Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC-MS)
ESI is a "soft" ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with minimal fragmentation.[2] This is ideal for confirming the molecular weight of the analyte.
Step-by-Step Methodology:
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Sample Preparation: Prepare a dilute solution of N,N,2-trimethyl-5-nitrobenzamide (approximately 10 µg/mL) in a solvent mixture compatible with reverse-phase chromatography (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid is crucial for promoting protonation.
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LC Separation (Optional, for complex mixtures):
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Column: A C18 reverse-phase column.
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: A suitable gradient from 10% to 90% B over several minutes.
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Flow Rate: 0.3 mL/min.
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-
Mass Spectrometry:
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Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
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Capillary Voltage: 3.5 kV.
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Drying Gas Temperature: 325 °C.
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Drying Gas Flow: 8 L/min.
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Nebulizer Pressure: 35 psi.
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Mass Range: Scan from m/z 100 to 300.
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For fragmentation data, tandem mass spectrometry (MS/MS) can be performed by selecting the [M+H]⁺ ion (m/z 209.1) and subjecting it to collision-induced dissociation (CID).
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Interpretation of Mass Spectra
Electrospray Ionization (ESI) Spectrum: The Molecular Ion
Under positive ion ESI conditions, N,N,2-trimethyl-5-nitrobenzamide is expected to readily protonate, likely on the amide oxygen or nitrogen, to form the protonated molecule [M+H]⁺.
| Ion | Expected m/z |
| [M+H]⁺ | 209.0921 |
The observation of this ion at a high relative abundance provides strong evidence for the molecular weight of the compound. High-resolution mass spectrometry can be used to confirm the elemental composition (C₁₀H₁₃N₂O₃⁺).
Electron Ionization (EI) Spectrum: A Cascade of Fragments
The 70 eV EI mass spectrum will be significantly more complex than the ESI spectrum, providing a detailed fingerprint of the molecule. The fragmentation pathways are dictated by the relative stabilities of the resulting ions and neutral losses.
Key Fragmentation Pathways:
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α-Cleavage at the Amide Nitrogen: A primary fragmentation pathway for tertiary amides is the cleavage of the N-C bonds.
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Loss of a methyl radical (•CH₃): This would result in an ion at m/z 193.0719.
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Loss of the dimethylamino group (•N(CH₃)₂): This leads to the formation of the 2-methyl-5-nitrobenzoyl cation, a highly stable acylium ion, which is expected to be a prominent peak.
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Fragmentation of the Aromatic Ring and Nitro Group:
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Loss of NO₂ (46 Da): A common fragmentation for nitroaromatic compounds is the loss of a nitro radical.[3]
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Loss of NO (30 Da): Another characteristic fragmentation of nitroaromatics.[3]
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Formation of the Benzoyl Cation and subsequent loss of CO: Aromatic amides often form a stable benzoyl cation, which can then lose carbon monoxide (28 Da).[4][5]
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Predicted Fragmentation Scheme:
Figure 3: Predicted major fragmentation pathways for N,N,2-trimethyl-5-nitrobenzamide under Electron Ionization.
Table of Expected Fragments:
| m/z (Monoisotopic) | Proposed Structure | Fragmentation Pathway |
| 208.0848 | [C₁₀H₁₂N₂O₃]⁺˙ | Molecular Ion (M⁺˙) |
| 193.0613 | [C₉H₉N₂O₃]⁺ | M⁺˙ - •CH₃ |
| 178.0739 | [C₁₀H₁₂NO₂]⁺˙ | M⁺˙ - NO |
| 164.0504 | [C₈H₈NO₂]⁺ | M⁺˙ - •N(CH₃)₂ (Acylium ion) |
| 162.0912 | [C₁₀H₁₂O]⁺˙ | M⁺˙ - NO₂ |
| 134.0395 | [C₈H₆O]⁺ | [m/z 164] - NO |
| 105.0334 | [C₇H₅O]⁺ | [m/z 164] - NO₂ - H |
| 77.0391 | [C₆H₅]⁺ | [m/z 105] - CO |
The base peak in the EI spectrum is likely to be the acylium ion at m/z 164, due to the stability of the positive charge on the carbonyl carbon and the facile loss of the dimethylamino radical.
Conclusion
The mass spectrometric analysis of N,N,2-trimethyl-5-nitrobenzamide is a multi-faceted process that can yield a wealth of structural information. By employing a dual-pronged approach with both soft (ESI) and hard (EI) ionization techniques, a complete picture of the molecule can be obtained. ESI-MS is the method of choice for unequivocally determining the molecular weight via the observation of the protonated molecule [M+H]⁺. In contrast, EI-MS provides a detailed fragmentation pattern that serves as a structural fingerprint, allowing for confirmation of the connectivity of the various functional groups. The predicted fragmentation pathways, dominated by α-cleavage at the amide and characteristic losses from the nitro group, provide a robust framework for the interpretation of experimental data. This guide equips the researcher with the foundational knowledge and practical protocols to successfully analyze N,N,2-trimethyl-5-nitrobenzamide and related compounds, contributing to the advancement of chemical and pharmaceutical research.
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